

2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$ chemical structure

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Compound of Interest

Compound Name: 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$

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An In-depth Technical Guide to 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$

This technical guide provides a comprehensive overview of 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$, a crucial isotopically labeled intermediate for researchers, scientists, and drug development professionals. This document details its chemical structure, properties, synthesis, and applications, with a focus on its role in the preparation of labeled nucleotides for studying biological pathways.

Chemical Structure and Properties

2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$ is a protected ribonucleoside analog of adenosine, where the 2' and 3' hydroxyl groups of the ribose sugar are protected by an isopropylidene group. The key feature of this molecule is the incorporation of five Carbon-13 isotopes in the ribose moiety, making it a valuable tool for isotopic labeling studies.

Chemical Structure:

- IUPAC Name: [(3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1][2]dioxol-4-yl]methanol- $^{13}\text{C}_5$
- Molecular Formula: $\text{C}_8^{13}\text{C}_5\text{H}_{17}\text{N}_5\text{O}_4$
- Molecular Weight: 312.27 g/mol [3]

Physicochemical Properties:

Below is a summary of the known and predicted physicochemical properties of 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$. Data for the unlabeled analog is also provided for comparison.

Property	2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$	2',3'-Isopropylidene Adenosine (Unlabeled)	Reference
Molecular Formula	$\text{C}_8^{13}\text{C}_5\text{H}_{17}\text{N}_5\text{O}_4$	$\text{C}_{13}\text{H}_{17}\text{N}_5\text{O}_4$	[3]
Molecular Weight	312.27 g/mol	307.31 g/mol	[4][5]
Appearance	White to off-white solid	White solid	[2]
Melting Point	Not available	221-222 °C	[2][4]
Solubility	Soluble in Chloroform	Soluble in dioxane	[6]
Optical Activity	Not available	$[\alpha]_{20/D} -98.5^\circ$ (c=1 in dioxane)	[4]

Synthesis of 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$

The synthesis of 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$ involves the protection of the 2' and 3' hydroxyl groups of $^{13}\text{C}_5$ -labeled adenosine. A general experimental protocol, adapted from methods for the synthesis of the unlabeled analog, is provided below.

Experimental Protocol: Isopropylidene Protection of $^{13}\text{C}_5$ -Adenosine

Materials:

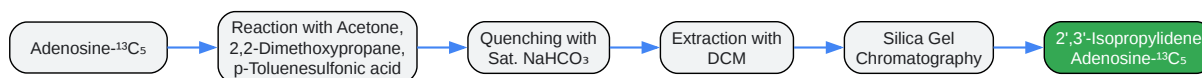
- Adenosine- $^{13}\text{C}_5$
- Anhydrous Acetone
- 2,2-Dimethoxypropane
- p-Toluenesulfonic acid monohydrate (catalyst)

- Anhydrous Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexane for chromatography

Procedure:

- To a suspension of Adenosine- $^{13}\text{C}_5$ (1 equivalent) in anhydrous acetone, add 2,2-dimethoxypropane (3 equivalents).
- Add a catalytic amount of p-toluenesulfonic acid monohydrate.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$.

Logical Workflow for Synthesis:



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Caption: Synthetic workflow for 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$.

Spectroscopic Data

While a specific Certificate of Analysis with detailed NMR and MS data for 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$ is not publicly available, the expected spectral characteristics can be inferred from the unlabeled compound and general principles of isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The proton NMR spectrum is expected to be very similar to that of the unlabeled compound. The chemical shifts of the protons on the adenine base and the isopropylidene group should remain unchanged. The protons on the ^{13}C -labeled ribose ring will exhibit splitting due to coupling with the ^{13}C nuclei, resulting in more complex multiplets for H1', H2', H3', H4', and H5'.
- ^{13}C NMR: The carbon NMR spectrum will show five significantly enhanced signals corresponding to the five ^{13}C atoms in the ribose moiety. The chemical shifts of these carbons will be similar to those in unlabeled adenosine, but their intensities will be much greater than the natural abundance ^{13}C signals from the rest of the molecule.

Mass Spectrometry (MS) (Predicted)

The mass spectrum of 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$ will show a molecular ion peak $[\text{M}+\text{H}]^+$ at m/z 313.2, which is 5 Da higher than the unlabeled analog (m/z 308.1) due to the five ^{13}C atoms. The fragmentation pattern is expected to be similar to the unlabeled compound, with characteristic losses of the isopropylidene group and fragmentation of the ribose and adenine moieties. The fragments containing the ribose ring will be shifted by +5 Da.

Application in the Synthesis of Adenosine 5'-Diphosphate- $^{13}\text{C}_5$

The primary application of 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$ is as a key intermediate in the synthesis of Adenosine 5'-Diphosphate- $^{13}\text{C}_5$ ($^{13}\text{C}_5$ -ADP).[7] This labeled ADP is a valuable tool for studying ADP-mediated signaling pathways, particularly those involving P2Y receptors which are crucial in platelet aggregation and other physiological processes.

Experimental Protocol: Synthesis of $^{13}\text{C}_5$ -ADP

This is a multi-step process that generally involves:

- Tosylation or Mesylation: Protection of the 5'-hydroxyl group.
- Phosphorylation: Introduction of the phosphate groups.
- Deprotection: Removal of the isopropylidene and other protecting groups.

Workflow for the Synthesis of $^{13}\text{C}_5$ -ADP:



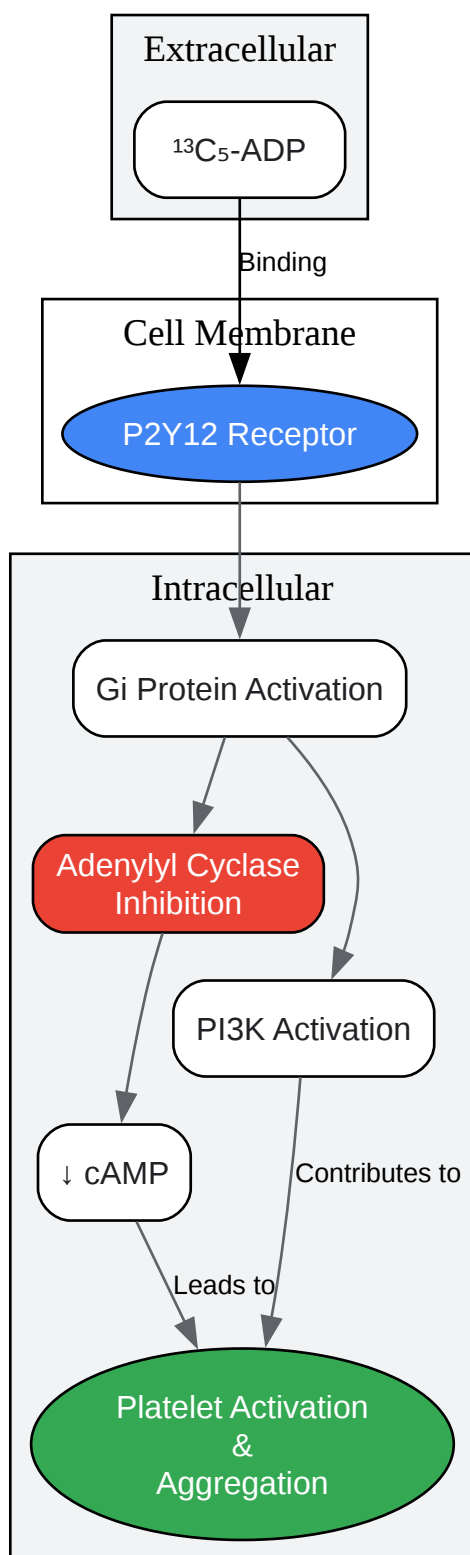
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Caption: Synthesis of $^{13}\text{C}_5$ -ADP from the labeled intermediate.

Role in Signaling Pathway Research

$^{13}\text{C}_5$ -ADP, synthesized from 2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$, is instrumental in elucidating the signaling pathways of ADP receptors, such as P2Y₁₂. [6] These receptors are G-protein coupled receptors (GPCRs) that play a critical role in hemostasis and thrombosis. The use of isotopically labeled ADP allows for precise tracking and quantification of receptor-ligand interactions and downstream signaling events using techniques like mass spectrometry-based proteomics and metabolomics.

Simplified ADP/P2Y₁₂ Signaling Pathway:



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Caption: ADP binding to the P2Y12 receptor triggers intracellular signaling.

Conclusion

2',3'-Isopropylidene Adenosine- $^{13}\text{C}_5$ is a specialized and valuable chemical tool for the scientific community. Its primary utility lies in its role as a precursor to $^{13}\text{C}_5$ -labeled adenosine diphosphate, enabling detailed investigation of ADP-mediated signaling pathways. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working in drug discovery, biochemistry, and molecular biology, facilitating the use of this powerful isotopic tracer in their studies.

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